5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid
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Overview
Description
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of Fmoc-protected amino acids follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high throughput and efficiency. The use of solid-phase synthesis techniques allows for the rapid assembly of peptide chains with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino acid.
Coupling Reactions: The amino group can react with carboxylic acids or activated esters to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides and oligopeptides, which are essential building blocks in biochemistry and pharmaceuticals .
Scientific Research Applications
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Plays a crucial role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group . This selective deprotection is crucial for the stepwise assembly of peptide chains.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Ala-OH: Similar in structure and function, used for the synthesis of alanine-containing peptides.
Uniqueness
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid is unique due to its specific side chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for the synthesis of peptides with specific structural and functional characteristics .
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-14(10-11-20(23)24)12-22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
AMMZWWMISBWULP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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